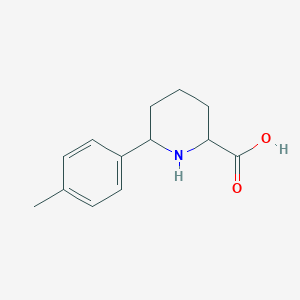

6-P-Tolylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

6-(4-methylphenyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16) |

InChI Key |

ONMLMWJWTDPENE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC(N2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 P Tolylpiperidine 2 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-p-tolylpiperidine-2-carboxylic acid reveals several potential synthetic pathways. A key disconnection can be made at the C-N and C6-C(aryl) bonds, suggesting a strategy involving the formation of the piperidine (B6355638) ring followed by the introduction of the p-tolyl group. An alternative and highly effective strategy involves disconnecting the piperidine ring itself, leading back to an acyclic amino acid precursor.

One of the most viable retrosynthetic approaches for 6-arylpipecolic acids begins with the target molecule and works backward by first considering the reduction of the piperidine ring. This leads to a tetrahydropyridine (B1245486) or enamine intermediate, which simplifies the structure by removing one of the chiral centers. This intermediate can be envisioned as arising from an aryl coupling reaction, such as a Suzuki-Miyaura coupling, onto a suitably functionalized piperidine precursor. This precursor, a vinyl triflate, can be formed from a cyclic lactam (an oxopiperidine). This lactam, in turn, is readily synthesized from a chiral acyclic precursor like D-2-aminoadipic acid, which provides the C2 stereocenter from the chiral pool. nih.gov

This strategic approach is outlined below:

Disconnection 1 (C-N bond formation): A primary disconnection involves the final hydrogenation step, breaking the saturated ring to reveal a tetrahydropyridine intermediate.

Disconnection 2 (C-C bond formation): The p-tolyl group is disconnected, pointing towards a cross-coupling reaction. This reveals a vinyl triflate precursor.

Disconnection 3 (Ring Formation): The piperidine ring itself is opened, leading back to a linear amino di-acid derivative, specifically D-2-aminoadipic acid. This strategy elegantly establishes the C2 stereochemistry from a readily available starting material.

Key Challenges in Stereocontrol at C2 and C6

The primary challenge in the synthesis of this compound is the simultaneous control of the relative and absolute stereochemistry at the C2 and C6 positions. The substituents at these positions can exist in either a cis or trans relationship. bohrium.comrsc.org

Cis Isomer: Both the carboxylic acid at C2 and the p-tolyl group at C6 are on the same face of the piperidine ring (either both equatorial or both axial, though the di-equatorial conformation is generally more stable).

Trans Isomer: The substituents are on opposite faces of the ring (one equatorial, one axial).

Achieving high diastereoselectivity for either the cis or trans isomer is a significant hurdle. bohrium.com The stereochemical outcome is often determined in the final ring-saturating step, typically a hydrogenation. The choice of catalyst, solvent, and substrate (specifically the protecting groups on the nitrogen and carboxylate) can heavily influence the facial selectivity of the hydrogen addition, thereby determining the final cis/trans ratio. nih.gov For instance, catalytic hydrogenation of the enamine intermediate often leads to a mixture of diastereomers, with the major product's configuration dependent on the reaction conditions. nih.gov

De Novo Synthesis of the Piperidine Ring System

De novo synthesis, the construction of the piperidine ring from acyclic precursors, offers excellent control over the substitution pattern and stereochemistry.

Cyclization Reactions for Piperidine Formation

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. A prominent example in the synthesis of 6-arylpipecolic acid precursors involves the cyclization of an amino di-acid derivative. nih.gov Starting from D-2-aminoadipic acid, esterification of both carboxylic acid functions is followed by a base-mediated intramolecular cyclization to form the lactam, (R)-methyl 6-oxopipecolate. This key step efficiently establishes the six-membered ring structure while preserving the stereochemistry at C2 derived from the starting amino acid. nih.gov

Other intramolecular approaches for piperidine synthesis include radical cyclizations of amino-aldehydes and reductive hydroamination/cyclization cascades of alkynes. nih.gov An intramolecular reductive cyclization of a conjugated keto-azide intermediate has also been successfully applied to construct 2,3,6-trisubstituted piperidine skeletons. exlibrisgroup.comresearchgate.net

Intermolecular annulation involves the formation of the ring from two or more components. nih.gov While not the primary route employed for this compound, these strategies represent versatile alternatives for constructing substituted piperidines. rsc.org

A common approach is the [4+2] cycloaddition (Diels-Alder reaction), where a diene reacts with an imine (dienophile) to form a tetrahydropyridine, which can then be reduced. Another strategy is the [5+1] annulation, which can involve the reaction of a five-carbon chain with an amine source. nih.gov Recent developments have focused on tunable [3+2] and [4+2] annulation protocols that allow for divergent synthesis of different N-heterocycles from common olefin precursors by controlling reaction conditions to favor either radical or polar cyclization pathways. nih.gov These methods offer modular and diastereoselective routes to highly functionalized piperidines. nih.gov

Hydrogenation and Reduction of Pyridine (B92270) Precursors

The reduction of a pyridine or a related unsaturated heterocyclic precursor is a common and effective method for synthesizing piperidines. organic-chemistry.orgresearchgate.net In a highly successful route to 6-arylpipecolic acids, the key step is the stereoselective hydrogenation of a cyclic enamine intermediate, methyl 6-aryl-1,2,3,4-tetrahydropyridine-2-carboxylate. nih.gov

This enamine is generated via a Suzuki-Miyaura cross-coupling reaction between (R)-methyl 6-(trifluoromethylsulfonyloxy)-1,2,3,4-tetrahydropyridine-2-carboxylate and an arylboronic acid (e.g., p-tolylboronic acid). The subsequent catalytic hydrogenation of the enamine double bond yields the desired 2,6-disubstituted piperidine. The diastereoselectivity of this reduction is crucial for determining the final product ratio. nih.gov

Research has shown that hydrogenation using palladium on carbon (Pd/C) as a catalyst can yield a mixture of diastereomers. For the synthesis of the methyl ester of 6-phenylpiperidine-2-carboxylic acid, this method produced the (2R, 6S)-cis and (2R, 6R)-trans isomers in a 2:1 ratio. These diastereomers are separable by chromatography. nih.gov

| Aryl Group | Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Separability |

|---|---|---|---|---|

| Phenyl | Pd/C | MeOH | 2:1 | Yes |

| 4-Methoxyphenyl | Pd/C | MeOH | 3:1 | Yes |

| 3-Methoxyphenyl | Pd/C | MeOH | 2:1 | Yes |

The data indicates a consistent preference for the cis diastereomer under these specific hydrogenation conditions, though the selectivity is moderate. The ability to separate the isomers chromatographically is essential for isolating the pure stereoisomers for further applications. nih.gov

Catalytic Hydrogenation Methods (e.g., Metal-catalyzed, Organocatalytic)

Catalytic hydrogenation of pyridine derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. dtic.mil The synthesis of this compound can be envisioned via the hydrogenation of 6-(p-tolyl)picolinic acid.

Metal-catalyzed Hydrogenation:

A variety of heterogeneous and homogeneous metal catalysts are effective for the reduction of the pyridine ring.

Heterogeneous Catalysts: Catalysts such as Platinum oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel are commonly used. liv.ac.uknih.gov These reactions, however, often require harsh conditions, including high pressures and temperatures, which can lead to side reactions like decarboxylation or reduction of the aromatic tolyl group. youtube.comgoogle.com For instance, the hydrogenation of nicotinic acid to nipecotic acid can be achieved using a rhodium on alumina (B75360) catalyst at room temperature and low hydrogen pressure when ammonia (B1221849) is added to prevent decarboxylation. google.com

Homogeneous Catalysts: Homogeneous catalysts, such as complexes of rhodium, iridium, and ruthenium, can operate under milder conditions and offer higher selectivity. liv.ac.uk For example, iridium complexes have been developed for the enantioselective hydrogenation of pyridinium (B92312) salts, which could be a potential route if the carboxylic acid is protected. nih.gov

Interactive Data Table: Comparison of Metal Catalysts for Pyridine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Potential Challenges for this compound synthesis |

| PtO₂ | High H₂ pressure, acidic media | High activity | Lack of selectivity, potential for decarboxylation and arene hydrogenation |

| Raney Ni | High temp. & pressure | Cost-effective | Requires harsh conditions, low chemoselectivity |

| Rh/C | Milder conditions than Ni, Pt | Good activity | Can catalyze arene hydrogenation |

| [Cp*RhCl₂]₂ | Transfer hydrogenation (HCOOH/Et₃N) | Mild conditions, high chemoselectivity | Substrate may require N-activation (quaternization) |

| Ru-based complexes | Homogeneous, H₂ pressure | High activity, potential for stereoselectivity | Catalyst sensitivity, potential for esterification with alcohol solvents rsc.org |

Organocatalytic Hydrogenation:

In recent years, organocatalysis has emerged as a valuable tool in asymmetric synthesis. nih.gov While less common for direct pyridine hydrogenation, organocatalysts can be used in transfer hydrogenation reactions or for the reduction of partially saturated intermediates. For instance, chiral phosphoric acids or thiourea-based catalysts can activate imines or enamines derived from dihydropyridines for stereoselective reduction.

Chemoselective Reduction Techniques

A key challenge in the synthesis of this compound is the chemoselective reduction of the pyridine ring without affecting the carboxylic acid and the tolyl group.

One effective strategy is the use of transfer hydrogenation. Rhodium complexes, promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk This method proceeds under mild conditions (e.g., 40°C) and demonstrates high chemoselectivity. For the target molecule, the precursor 6-(p-tolyl)picolinic acid would first be N-alkylated to form a pyridinium salt, which is then subjected to reduction. This approach often leaves other functional groups, such as esters and even bromo and cyano groups, intact. nih.gov

Another approach involves the partial reduction of the pyridine to a di- or tetrahydropyridine intermediate, followed by a subsequent, milder reduction to the piperidine. This stepwise process allows for greater control over chemoselectivity. For example, reduction of a pyridinium salt with NaBH₄ often yields a 1,2,5,6-tetrahydropyridine, which can then be hydrogenated to the piperidine under standard conditions that would not affect the carboxylic acid.

Supported rhenium catalysts (e.g., Re/TiO₂) have shown promise for the selective hydrogenation of carboxylic acids to alcohols. rsc.orgresearchgate.net However, by carefully tuning the reaction conditions, it is possible to achieve selective hydrogenation of other functional groups. The substrate itself (the carboxylic acid) can inhibit the catalyst from promoting dearomatization, suggesting that under specific conditions, the pyridine ring could be reduced while preserving the tolyl group. rsc.org

Multicomponent Reactions (MCRs) for Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for the rapid construction of complex molecular scaffolds like piperidines. rug.nlresearchgate.net

A plausible MCR approach to a precursor for this compound could involve a domino reaction of an aromatic aldehyde (p-tolualdehyde), an amine (e.g., ammonia or a primary amine), and a β-ketoester (e.g., ethyl acetoacetate). researchgate.net This type of reaction, often catalyzed by an acid or a Lewis acid, can lead to the formation of a highly substituted dihydropyridine (B1217469). Subsequent oxidation to the corresponding pyridine, followed by hydrogenation and hydrolysis of the ester, would yield the target scaffold.

Isocyanide-based MCRs, such as the Ugi or Passerini reactions, are also powerful tools for generating molecular diversity. nih.govnih.gov While a direct synthesis of the target molecule via a standard Ugi or Passerini reaction is not straightforward, these reactions could be used to synthesize complex acyclic precursors that are then cyclized to form the piperidine ring in a subsequent step.

Asymmetric Synthesis of Chiral this compound

The this compound molecule contains two stereocenters (at C2 and C6), meaning it can exist as four possible stereoisomers. Asymmetric synthesis is crucial for obtaining enantiomerically pure forms, which is often a requirement for pharmaceutical applications.

Chiral Pool Strategies

The chiral pool strategy utilizes readily available, inexpensive, enantiomerically pure natural products as starting materials. For the synthesis of substituted pipecolic acid derivatives, amino acids such as L-lysine or L-glutamic acid are common starting points. dtic.mil

A hypothetical route starting from L-pyroglutamic acid (derived from L-glutamic acid) could be envisioned. The carboxylic acid functionality could be used as a handle to introduce the p-tolyl group at the 6-position via intermediates such as N-acyliminium ions. This would involve a series of steps to elaborate the ring and introduce the required substituent, with the stereochemistry at the C2 position being controlled by the starting material. Another approach could involve the asymmetric synthesis of (R)-pipecolic acid using L-proline as an organocatalyst to introduce chirality in an early step, followed by functionalization at the C6 position. ekb.eg

Chiral Auxiliary and Ligand-Controlled Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemistry has been set, the auxiliary is removed.

Chiral Auxiliaries: Evans oxazolidinones are commonly used chiral auxiliaries. sigmaaldrich.comwilliams.edu For instance, an acyclic precursor containing a nitrogen atom could be acylated with a chiral oxazolidinone. Subsequent intramolecular cyclization (e.g., an intramolecular Michael addition) would proceed diastereoselectively, controlled by the bulky auxiliary. Cleavage of the auxiliary would then yield the chiral piperidine derivative. williams.edu Similarly, pseudoephedrine can be used as a chiral auxiliary to form an amide, which then directs the stereoselective alkylation at the α-position before cyclization. wikipedia.org

Chiral Ligands: In this approach, a chiral ligand coordinates to a metal catalyst to create a chiral environment, inducing enantioselectivity in the reaction. For the construction of the piperidine ring, a copper-catalyzed asymmetric cyclizative aminoboration using a chiral ligand like (S,S)-Ph-BPE has been shown to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov A similar strategy could potentially be adapted for the synthesis of 2,6-disubstituted systems.

Enantioselective Catalysis in Piperidine Ring Construction

Enantioselective catalysis is a highly efficient method for asymmetric synthesis where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.

Metal Catalysis: Rhodium-catalyzed asymmetric reactions are powerful tools for this purpose. For example, a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine intermediate could be employed. nih.govacs.org This would involve the partial reduction of a pyridine precursor, followed by the key asymmetric, rhodium-catalyzed addition of a p-tolyl group (from a boronic acid, for example), and a final reduction to furnish the chiral piperidine. nih.govacs.org

Organocatalysis: Organocatalysis offers a complementary, metal-free approach. Chiral organocatalysts, such as proline and its derivatives, can catalyze tandem reactions to construct chiral piperidine skeletons. rsc.orgnih.gov For example, an aza-Diels-Alder reaction between an N-protected 1-aza-1,3-butadiene and an aldehyde, catalyzed by a chiral secondary amine, could form the piperidine ring with high enantioselectivity. The substituents on the starting materials would be chosen to lead to the desired 6-p-tolyl-2-carboxylic acid structure after subsequent transformations.

Interactive Data Table: Overview of Asymmetric Synthesis Strategies

| Strategy | Principle | Key Reagent/Catalyst | Advantages |

| Chiral Pool | Use of naturally occurring chiral starting materials. | L-Lysine, L-Pyroglutamic acid | Access to enantiopure materials, well-established chemistry. |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereoselection. | Evans oxazolidinones, Pseudoephedrine | High diastereoselectivity, reliable methods. |

| Chiral Ligand | Chiral ligand and metal form an asymmetric catalyst. | (S,S)-Ph-BPE with Cu, Chiral phosphines with Rh | High enantioselectivity, catalytic turnover. |

| Enantioselective Catalysis | A chiral catalyst creates the stereocenter(s). | Chiral Rhodium complexes, Proline derivatives | Atom economical, high enantiomeric excesses. |

Transition Metal Catalysis (e.g., Palladium, Rhodium, Nickel, Ruthenium)

Transition metal catalysis offers powerful tools for the construction of the piperidine ring with high levels of stereocontrol.

Rhodium (Rh): Rhodium-catalyzed reactions have been particularly effective in the asymmetric synthesis of piperidine derivatives.

A notable approach involves the rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, which brings together three components to form a polysubstituted piperidine scaffold. nih.govnih.gov This method provides access to piperidinol scaffolds with high enantioselectivity. nih.gov

Another strategy utilizes a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative to produce 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org This process has demonstrated high yields and excellent enantioselectivity. snnu.edu.cn

Ruthenium (Ru): Ruthenium catalysts have been employed in various strategies for piperidine synthesis.

Ruthenium-catalyzed ring-closing metathesis (RCM) of dialkenyl amines is an efficient method for constructing the tetrahydropyridine ring, a precursor to piperidines. semanticscholar.org

Additionally, ruthenium complexes can catalyze the N-heterocyclization of amines with 1,5-diols to form N-substituted piperidines. acs.org

Hydrogenation of pyridine derivatives using ruthenium(II) catalysts also provides a route to piperidines. nih.gov

Nickel (Ni): Nickel catalysis has emerged as a valuable tool for C-H bond functionalization and cycloaddition reactions in piperidine synthesis. mdpi.com

Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes can produce highly enantioselective piperidine derivatives. nih.gov

Furthermore, nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones has been utilized in the total synthesis of indolizidine alkaloids, which contain a piperidine core. nih.gov

Palladium (Pd): Palladium-catalyzed reactions are widely used for C-C and C-N bond formation.

A palladium-catalyzed annulation strategy allows for the synthesis of a range of functionalized piperidines from a cyclic carbamate (B1207046) precursor, with an asymmetric variant providing high enantiocontrol. whiterose.ac.uk

Palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective functionalization of piperidines at the C4 position. acs.org

Table 1: Transition Metal-Catalyzed Methodologies for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium (Rh) | [2+2+2] Cycloaddition | Asymmetric synthesis of polysubstituted piperidines. | nih.govnih.gov |

| Rhodium (Rh) | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity for 3-substituted piperidines. | snnu.edu.cnacs.org |

| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Efficient construction of tetrahydropyridine precursors. | semanticscholar.org |

| Nickel (Ni) | Intramolecular Hydroalkenylation | Highly enantioselective synthesis of piperidine derivatives. | nih.gov |

| Palladium (Pd) | Annulation Strategy | Access to functionalized piperidines with high enantiocontrol. | whiterose.ac.uk |

Organocatalysis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidine derivatives. These reactions often mimic biosynthetic pathways and can proceed under mild conditions.

A biomimetic approach using (L)-proline as a catalyst has been developed for the asymmetric Mannich addition of ketones to cyclic imines like Δ¹-piperideine. acs.org This method allows for the direct and asymmetric introduction of the six-membered heterocycle into ketones, yielding products with high enantiomeric excess. acs.org

Organocatalytic domino Michael addition/aminalization processes, catalyzed by O-TMS protected diphenylprolinol, enable the synthesis of polysubstituted piperidines from aldehydes and nitroolefins. acs.org This approach can create four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org

Bifunctional thiourea-based organocatalysts have been used in enantioselective double Michael additions to construct polysubstituted cyclohexenes, which can serve as precursors for piperidine synthesis. nih.gov

Biocatalytic Transformations (e.g., Carbon-Hydrogen Oxidation, Transamination)

Biocatalysis offers highly selective and environmentally friendly methods for the synthesis and functionalization of piperidines.

Carbon-Hydrogen (C-H) Oxidation:

Enzymes, such as cytochrome P450s, can be engineered to perform selective C-H oxidation on piperidine rings. news-medical.netresearchgate.net This allows for the introduction of hydroxyl groups at specific positions, creating valuable intermediates for further functionalization. news-medical.net This biocatalytic approach, when combined with radical cross-coupling, provides a modular and streamlined synthesis of complex piperidines. news-medical.netresearchgate.net

Transamination:

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govacs.org They can be used in a one-pot cascade with monoamine oxidase (MAO-N) for the synthesis of chiral 2,5-disubstituted pyrrolidines, a strategy that can be adapted for piperidine synthesis. nih.gov

Immobilized ω-transaminases have been successfully used for the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the corresponding ketone with high yield and enantiomeric excess. beilstein-journals.org This highlights the potential for developing sustainable industrial-scale processes. beilstein-journals.org

A chemo-enzymatic approach combining an amine oxidase and an ene-imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method has been applied to the synthesis of precursors for pharmaceuticals like Niraparib. nih.gov

Table 2: Biocatalytic Methodologies for Piperidine Synthesis and Functionalization

| Biocatalyst Type | Transformation | Key Features | Reference |

|---|---|---|---|

| Cytochrome P450 | C-H Oxidation | Selective hydroxylation of piperidine rings. | news-medical.netresearchgate.net |

| Transaminases (TAs) | Asymmetric Amination | Synthesis of chiral piperidines from ketones with high enantioselectivity. | nih.govacs.orgbeilstein-journals.org |

| Amine Oxidase / Ene-Imine Reductase | Chemo-enzymatic Cascade | Stereo-defined synthesis of substituted piperidines from tetrahydropyridines. | nih.govacs.org |

Diastereoselective Control in Synthetic Sequences

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule.

A four-component reaction involving Michael acceptors, pyridinium ylides, aldehydes, and ammonium (B1175870) acetate (B1210297) has been developed for the highly diastereoselective synthesis of piperidin-2-ones with three or four stereocenters. researchgate.netdntb.gov.ua

Photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines can proceed with high diastereoselectivity, often leading to the thermodynamically more stable isomer through a slower epimerization process following the initial arylation. escholarship.org

The strategic use of protecting groups on the piperidine nitrogen can influence the diastereoselectivity of C-H functionalization reactions. nih.govd-nb.info For example, rhodium-catalyzed C-H insertion reactions have shown that the choice of N-Boc or N-brosyl protecting groups can lead to different diastereomeric outcomes. d-nb.info

Dynamic Kinetic Resolution Strategies

While specific examples directly pertaining to the dynamic kinetic resolution (DKR) of this compound are not prevalent in the provided context, the principles of DKR are highly relevant to the synthesis of chiral piperidines. DKR combines the resolution of a racemic mixture with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Biocatalytic transaminase-based dynamic kinetic resolution has been mentioned as a key step in a process route for the synthesis of Niraparib, which features a chiral piperidine moiety. snnu.edu.cn This indicates the industrial applicability of DKR for producing enantiopure piperidine building blocks.

Radical-Mediated Stereoselective C-H Functionalization

Radical-mediated C-H functionalization offers a direct approach to introduce substituents onto the piperidine ring.

A combination of biocatalytic C-H oxidation to install a hydroxyl group, followed by radical cross-coupling with nickel electrocatalysis, has been shown to be an effective strategy for the modular and diastereoselective functionalization of piperidines. researchgate.net This two-step process simplifies the construction of complex piperidine structures. news-medical.netresearchgate.net

Photoredox catalysis can be used for the α-amino C-H arylation of piperidine derivatives, proceeding through a radical mechanism to form new C-C bonds with high diastereoselectivity. escholarship.org

Late-Stage Functionalization and Modification

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule, such as a nearly complete drug candidate, in the final steps of a synthesis. wikipedia.org This strategy is highly valuable in drug discovery for rapidly generating analogs for structure-activity relationship studies. chimia.chresearchwithrutgers.com

The principles of LSF are applicable to this compound, where methods like C-H functionalization can be employed to modify the piperidine or tolyl rings. wikipedia.org

Metallaphotoredox catalysis, for instance, has been shown to be a powerful tool for the late-stage functionalization of molecules containing carboxylic acid groups. nih.gov

The development of robust and selective C-H functionalization methods, such as those catalyzed by transition metals or enzymes, is crucial for the successful application of LSF to complex piperidine-containing molecules. acs.orgnews-medical.netescholarship.org

Functionalization of Pre-formed Piperidine Rings

The functionalization of a pre-existing piperidine ring is a common strategy to create diverse derivatives. This can involve techniques like C-H activation, allowing for the direct introduction of substituents onto the piperidine core. For instance, rhodium-catalyzed C-H insertion is a powerful tool for creating new carbon-carbon bonds. nih.gov However, no studies have been found that apply this or similar methods to introduce a p-tolyl group at the C-6 position of a piperidine-2-carboxylic acid scaffold.

Aromatic Modification of the p-Tolyl Moiety

Similarly, the modification of the p-tolyl group once the main piperidine structure is formed is another potential synthetic route. This could involve electrophilic or nucleophilic aromatic substitution reactions to alter the electronic or steric properties of the p-tolyl ring. Research into such modifications on related N-(hetero)aryl piperidines exists, but specific examples for this compound are absent from the literature. chemrxiv.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly vital in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. growingscience.comresearchgate.net While these approaches are widely applied in the synthesis of various piperidine derivatives, their specific application to this compound is not documented.

Solvent-Free and Water-Mediated Reactions

Reactions conducted in water or without any solvent represent a significant advancement in green synthesis. nih.gov These methods reduce reliance on volatile organic compounds, which are often toxic and environmentally harmful. Multi-component reactions in water have been successfully used to create highly substituted piperidines. growingscience.comresearchgate.net Despite the general utility of these methods, their use for the targeted synthesis of this compound has not been reported.

Ultrasonic Irradiation-Assisted Synthesis

The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and reduce the need for harsh conditions. nih.govresearchgate.netnih.gov This eco-friendly method has been applied to the synthesis of various heterocyclic compounds, including piperidine-based structures. nih.govmdpi.comajchem-a.com The Knoevenagel condensation, for example, can be facilitated by ultrasound to create complex piperidine derivatives. nih.gov Nevertheless, no specific protocols utilizing sonochemistry for the preparation of this compound are available.

Non-toxic and Recoverable Catalytic Systems

The development of non-toxic and reusable catalysts is a cornerstone of sustainable chemistry. Catalysts based on earth-abundant metals like iron or organocatalysts are preferred over those using precious or toxic metals. nih.gov Various green catalysts, including sodium lauryl sulfate (B86663) (SLS) and sulfamic acid, have been employed for synthesizing functionalized piperidines. growingscience.comresearchgate.net While these systems offer significant advantages, their application in the synthesis of this compound has not been documented.

Conformational Analysis and Stereochemical Elucidation of 6 P Tolylpiperidine 2 Carboxylic Acid

Spectroscopic Probing of Conformational Preferences

Spectroscopic methods are indispensable tools for investigating the dynamic nature of molecules in solution, providing insights into their preferred conformations and the relative populations of different stereoisomers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate structural and stereochemical features of 6-p-tolylpiperidine-2-carboxylic acid. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the molecule's conformation and stereoisomeric purity can be constructed.

The piperidine (B6355638) ring, a core structural motif of this compound, can theoretically adopt several conformations, including the lower-energy chair and the higher-energy boat and twist-boat forms. The predominant conformation is typically the chair form, which minimizes torsional and steric strain. The orientation of the substituents on the piperidine ring, namely the p-tolyl group at the 6-position and the carboxylic acid group at the 2-position, can be either axial or equatorial.

Proton NMR (¹H NMR) spectroscopy is particularly informative for determining the ring conformation. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. rsc.orgresearchgate.net

Variable temperature NMR studies can also provide valuable information about the conformational equilibrium. rsc.orgresearchgate.net By cooling the sample, the rate of ring inversion can be slowed to the point where signals for individual conformers may be resolved, allowing for the determination of their relative populations and the free energy difference between them. rsc.orgresearchgate.net

Table 1: Representative ¹H NMR Coupling Constants for a Chair Conformation of a Substituted Piperidine Ring

| Interaction | Dihedral Angle (approx.) | Typical Coupling Constant (J) in Hz |

|---|---|---|

| Axial-Axial | 180° | 8 - 13 |

| Axial-Equatorial | 60° | 2 - 5 |

This table presents typical coupling constant ranges for protons on a cyclohexane (B81311) or piperidine ring in a chair conformation. The exact values for this compound would be determined experimentally.

For molecules with multiple chiral centers, such as this compound, NMR spectroscopy can be employed to assess diastereomeric purity. Diastereomers are stereoisomers that are not mirror images and, as such, have different physical properties, including their NMR spectra. In a standard NMR experiment, diastereomers will typically exhibit distinct sets of signals, allowing for their identification and quantification.

The assessment of enantiomeric purity by NMR is more challenging since enantiomers have identical NMR spectra in an achiral solvent. However, the use of chiral solvating agents or chiral derivatizing agents can overcome this limitation. Chiral solvating agents, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, can form transient diastereomeric complexes with the enantiomers of this compound. These complexes will have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. nih.gov Similarly, reacting the carboxylic acid moiety with a chiral derivatizing agent, such as a chiral alcohol, will produce diastereomeric esters that can be distinguished by NMR.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, their separation. nih.gov

For the determination of the enantiomeric excess (e.e.) of this compound, a suitable chiral column, such as one based on derivatized cellulose (B213188) or amylose, would be selected. sigmaaldrich.com The sample is dissolved in an appropriate mobile phase and injected into the HPLC system. The differential interaction between the enantiomers and the CSP results in two separate peaks in the chromatogram, each corresponding to one enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Data for the Separation of Enantiomers of this compound

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (2R,6S)-enantiomer | 8.5 | 98,000 |

This table provides a hypothetical example of chiral HPLC data. The enantiomeric excess would be calculated as: e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100%. In this example, the e.e. would be 96%.

X-ray Crystallographic Analysis for Solid-State Structure

While spectroscopic methods provide invaluable information about the structure and dynamics of molecules in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.

Crystal Structure Determination

To perform an X-ray crystallographic analysis, a single crystal of high quality is required. This is typically achieved by slow crystallization from a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The resulting crystal structure provides precise information on bond lengths, bond angles, and torsion angles. For this compound, this would definitively establish the piperidine ring conformation (e.g., chair) and the relative stereochemistry of the p-tolyl and carboxylic acid substituents. nih.gov Furthermore, the crystal packing can reveal intermolecular interactions, such as hydrogen bonding, which can influence the solid-state conformation.

Table 3: Representative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1018.9 |

This table shows example crystallographic data for a related heterocyclic compound. The specific parameters for this compound would be determined from its unique crystal structure.

Analysis of Intermolecular Interactions and Packing

The crystal lattice structure of this compound is primarily dictated by a network of intermolecular hydrogen bonds, complemented by weaker van der Waals forces. The carboxylic acid group is a potent hydrogen bond donor and acceptor, predisposing the molecules to form centrosymmetric dimers through O-H···O interactions between the carboxylic acid moieties of two separate molecules. This is a common and highly stable motif observed in the crystal structures of many carboxylic acids.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 |

| Hydrogen Bond | N-H (Piperidine) | O=C (Carboxylic Acid) | 2.8 - 3.1 |

| π-π Stacking | p-Tolyl Ring | p-Tolyl Ring | 3.3 - 3.8 |

Computational Studies of Conformational Dynamics and Stereochemistry

To augment our theoretical understanding, computational methods offer a powerful lens through which to examine the molecule's dynamics and stereochemistry.

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

Density Functional Theory (DFT) calculations are instrumental in identifying the most stable conformations (energy minima) of this compound and the energy barriers (transition states) between them. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents—the p-tolyl group at the 6-position and the carboxylic acid group at the 2-position—can exist in either axial or equatorial positions.

DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, would predict that the diequatorial conformation is the global energy minimum. This is due to the minimization of steric hindrance that would arise from placing the bulky p-tolyl and carboxylic acid groups in the more sterically crowded axial positions. The energy difference between the diequatorial and other conformations (axial-equatorial, diaxial) can be quantified, providing insight into the relative populations of each conformer at thermal equilibrium. Transition state calculations can further elucidate the pathways and energy barriers for ring inversion, a process that interconverts the various chair and boat conformations.

Table 2: Predicted Relative Energies of this compound Conformers from DFT Calculations

| Conformation (6-p-tolyl, 2-carboxylic acid) | Predicted Relative Energy (kcal/mol) |

| Equatorial, Equatorial | 0.0 (Global Minimum) |

| Equatorial, Axial | > 2.0 |

| Axial, Equatorial | > 4.0 |

| Axial, Axial | > 6.0 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound, particularly in the presence of a solvent. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal the flexibility of the piperidine ring and the rotational freedom of the p-tolyl and carboxylic acid groups.

In an aqueous environment, the carboxylic acid group will be deprotonated to a carboxylate, and the piperidine nitrogen will be protonated, forming a zwitterion. Solvation effects will play a crucial role in stabilizing different conformations. Water molecules will form a hydration shell around the charged groups, influencing the conformational preferences. MD simulations can quantify the extent of solvent-solute hydrogen bonding and its impact on the conformational equilibrium. These simulations can also predict the root-mean-square fluctuations (RMSF) of different atoms, highlighting the more flexible regions of the molecule.

Theoretical Prediction of Stereoselectivity

The stereoselectivity in the synthesis of this compound can be rationalized through computational modeling of the reaction transition states. The molecule possesses two chiral centers (at C2 and C6), giving rise to four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The relative stability of the transition states leading to these different stereoisomers determines the stereochemical outcome of the synthesis.

By modeling the reaction mechanism, for example, a reductive amination or a Diels-Alder reaction followed by reduction, the transition state structures for the formation of the cis and trans isomers can be calculated. The energy difference between these transition states can be used to predict the diastereomeric ratio. Generally, the transition state leading to the thermodynamically more stable product (the trans isomer with diequatorial substituents) will be lower in energy, resulting in its preferential formation. These theoretical predictions can guide synthetic efforts toward the desired stereoisomer.

Derivatization and Advanced Functionalization of 6 P Tolylpiperidine 2 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position of the piperidine (B6355638) ring is a primary site for chemical modification, offering a gateway to a variety of derivatives through well-established and novel synthetic methodologies.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved under various conditions. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common method. masterorganicchemistry.com For instance, reacting 6-p-tolylpiperidine-2-carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or tosic acid yields the corresponding ester. masterorganicchemistry.comgoogle.com Alternative methods that proceed under milder conditions are often preferred to avoid potential side reactions. These include the use of coupling agents or activation of the carboxylic acid.

Modern esterification techniques offer high yields and compatibility with sensitive functional groups. organic-chemistry.orgrug.nlgoogle.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. thermofisher.com

Amidation: The formation of an amide bond is another crucial derivatization, often accomplished by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid to form a more reactive intermediate. Common coupling reagents used for amide bond formation include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and diisopropylcarbodiimide (DIC), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.netacgpubs.orgmdpi.comresearchgate.net

The synthesis of piperidine/piperazine amide derivatives of chromone-2-carboxylic acid has been demonstrated using EDC.HCl and DMAP as coupling agents. acgpubs.org Similarly, picolinic acid and pyridine-2,6-dicarboxylic acid have been successfully coupled with N-alkylanilines to form a range of amides. nih.gov These methods can be applied to this compound to generate a library of amide derivatives.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Conditions |

|---|---|---|

| Esterification | H₂SO₄, Alcohol | Acid catalysis, often with heat |

| Esterification | DCC, DMAP, Alcohol | Mild conditions, room temperature |

| Amidation | HATU, DIPEA, Amine | Mild conditions, room temperature |

| Amidation | EDAC, DMAP, Amine | Aqueous or organic solvent |

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, typically carried out in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukyoutube.comdocbrown.info It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. docbrown.infolibretexts.org The reaction with LiAlH₄ proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uklibretexts.org

A two-step, one-pot procedure can also be employed where the carboxylic acid is first converted to a more reactive thioester derivative, which is then reduced to the alcohol using sodium borohydride. rsc.orgresearchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than the starting acid. libretexts.org Direct reduction is often difficult to control and can lead to over-reduction to the alcohol. chemguide.co.uk

To achieve this selective transformation, the carboxylic acid is typically converted into a derivative that is more easily reduced. For example, conversion to an acid chloride or an ester allows for the use of milder, more sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures (-78 °C). libretexts.org Another approach involves the formation of an N-acylurea intermediate using a carbodiimide, followed by reduction with DIBAL-H. louisville.edu Palladium-catalyzed reductions of acyl fluorides or 2-pyridinyl esters using hydrosilanes also provide routes to aldehydes. organic-chemistry.org A nickel-catalyzed method has also been developed for the direct conversion of carboxylic acids to aldehydes. rsc.orgorganic-chemistry.org

Table 2: Reducing Agents for Carboxylic Acid Transformations

| Product | Reagent | Key Considerations |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective, requires anhydrous conditions |

| Primary Alcohol | Sodium Borohydride (NaBH₄) | Requires prior conversion of the acid to a thioester |

| Aldehyde | DIBAL-H | Requires prior conversion to an ester and low temperatures |

| Aldehyde | LiAlH(Ot-Bu)₃ | Requires prior conversion to an acid chloride |

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for introducing structural diversity. Its nucleophilicity allows for a range of functionalization reactions, including protection, alkylation, and acylation.

Protecting the piperidine nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups for secondary amines include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).

N-Boc Protection: The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium hydroxide (B78521) or triethylamine. This protecting group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acgpubs.org

N-Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. Deprotection is commonly achieved by catalytic hydrogenation (e.g., using H₂ over Pd/C), which cleaves the benzyl group.

N-Alkylation: The direct alkylation of the piperidine nitrogen can be achieved by reaction with an alkyl halide. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. Reductive amination is another powerful method for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. nih.govnih.gov

N-Acylation: The piperidine nitrogen can be acylated by reaction with an acyl chloride or an acid anhydride, often in the presence of a base. researchgate.net Amide coupling reactions with carboxylic acids, using reagents like HATU or EDAC, are also common methods for N-acylation. acgpubs.org

Regioselective Functionalization of the Piperidine Ring Carbons

Direct and regioselective functionalization of the C-H bonds of the piperidine ring is a challenging but increasingly important area of research. nih.gov Such methods allow for the introduction of substituents at specific positions on the piperidine core, providing access to novel analogues.

While direct C-H functionalization of this compound itself is not widely reported, strategies developed for other piperidine systems can be considered. These often involve the use of a directing group to guide a metal catalyst to a specific C-H bond. nih.gov For example, the nitrogen atom or a group attached to it can direct ortho-lithiation or transition metal-catalyzed C-H activation.

In the context of substituted piperidines, palladium-catalyzed intramolecular hydroamination and stereoselective carboamination of alkenes have been used to construct functionalized piperidine rings. nih.gov Furthermore, kinetic resolution of N-Boc-2-arylpiperidines via lithiation has been demonstrated, allowing for the asymmetric synthesis of 2,4-disubstituted piperidines. whiterose.ac.uk These advanced strategies highlight the potential for regioselective functionalization of the piperidine ring carbons of this compound derivatives.

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is a focal point of contemporary medicinal chemistry, aimed at exploring the structure-activity relationships of this scaffold. Research efforts have concentrated on modifications of the aryl moiety at the 6-position and the stereochemical configuration of the piperidine ring, leading to a diverse array of compounds with potential therapeutic applications.

A versatile and efficient methodology for the creation of 6-arylpipecolic acid derivatives involves the Suzuki-Miyaura cross-coupling reaction. nih.gov This approach allows for the introduction of a wide range of substituted aryl groups at the C6 position of the piperidine ring, starting from a suitable precursor. The synthesis can be strategically designed to yield specific stereoisomers, providing access to both cis and trans diastereomers. nih.gov

One common synthetic route commences with the formation of an N-acyl enamine intermediate, which can then undergo a Suzuki-Miyaura cross-coupling with various arylboronic acids. The subsequent reduction of the resulting intermediate yields the desired 6-arylpiperidine-2-carboxylic acid derivatives. The stereochemical outcome of the reduction step can be influenced by the choice of reagents and reaction conditions, allowing for a degree of diastereoselectivity. nih.gov

For instance, the reduction of the N-formyl enamine intermediate using a palladium on carbon (Pd/C) catalyst with hydrogen gas has been shown to favor the formation of the (2R,6S) or cis-diastereomer. nih.gov Conversely, employing sodium cyanoborohydride (NaBH₃CN) for the reduction of the corresponding N-acyliminium ion tends to produce a nearly equimolar mixture of the (2R,6S) (cis) and (2R,6R) (trans) diastereomers. nih.gov

The successful coupling of various boronic acids demonstrates the robustness of this synthetic strategy for generating a library of 6-arylpipecolic acid analogs. The reaction conditions are typically mild, involving a palladium catalyst such as Pd(dppf)Cl₂, a base like potassium carbonate, and an appropriate solvent like dimethylformamide (DMF). nih.gov

Below is a summary of representative 6-arylpipecolic acid methyl ester analogs synthesized via the Suzuki-Miyaura cross-coupling reaction.

| Aryl Boronic Acid | Resulting 6-Aryl Substituent | Yield (%) |

|---|---|---|

| Phenylboronic acid | Phenyl | 75 |

| 4-Methoxycarbonylphenylboronic acid | 4-Methoxycarbonylphenyl | 88 |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl | 90 |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 79 |

| Naphthalene-2-boronic acid | Naphthalen-2-yl | 58 |

| Thiophene-2-boronic acid | Thiophen-2-yl | 50 |

The diastereoselectivity of the reduction step is a critical factor in the synthesis of specific isomers. The following table illustrates the influence of the reduction method on the diastereomeric ratio of the resulting 6-phenylpiperidine-2-carboxylic acid methyl ester.

| Reduction Method | Diastereomeric Ratio (cis:trans) |

|---|---|

| Pd/C, H₂ | Favors cis |

| NaBH₃CN, TFA | 1:1 |

In addition to the synthesis of diastereomers, enantioselective methods have been developed for the asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones, which are closely related structural analogs. nih.gov These methods often employ chiral auxiliaries to control the stereochemistry during the formation of the piperidine ring, leading to virtually enantiopure products. nih.gov Such strategies are invaluable for investigating the biological activity of individual enantiomers.

The synthesis of piperidine derivatives with substitutions at other positions, such as 3-hydroxypipecolic acid, also provides insights into stereoselective synthetic strategies that can be adapted for the synthesis of isomers of this compound. nih.gov These syntheses often utilize chelation-controlled reactions to achieve high levels of stereoselectivity. nih.gov

6 P Tolylpiperidine 2 Carboxylic Acid As a Versatile Synthetic Building Block

Integration into Complex Molecular Architectures

The piperidine-2-carboxylic acid framework, also known as the pipecolic acid scaffold, is a recurring motif in numerous natural products, particularly piperidine (B6355638) alkaloids. beilstein-journals.org The synthesis of complex molecules leverages this pre-existing chiral core to reduce synthetic steps and control stereochemistry. The presence of the p-tolyl group at the C6 position offers a distinct advantage, providing a site for further chemical modification through cross-coupling reactions or other aromatic functionalization techniques.

A robust synthetic strategy for accessing 6-arylpipecolic acid derivatives involves the use of chiral starting materials like D-2-aminoadipic acid, which can be transformed into a key intermediate suitable for transition metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. beilstein-journals.org This methodology allows for the late-stage introduction of the p-tolyl group, providing a flexible approach to the target molecule and its analogs. Once synthesized, 6-p-tolylpiperidine-2-carboxylic acid can be used in the assembly of more intricate structures. For instance, related 2,6-disubstituted piperidine derivatives have served as key intermediates in the total synthesis of alkaloids like (-)-porantheridine and (2R,6R)-trans-solenopsin A. nih.gov The defined stereochemistry and conformational rigidity of the piperidine ring are crucial for guiding the subsequent bond formations and establishing the final three-dimensional structure of the target molecule.

| Feature | Synthetic Utility | Example Transformation |

| Carboxylic Acid (C2) | Amide bond formation, esterification, reduction to alcohol | Peptide coupling, Fischer esterification, LiAlH4 reduction |

| Piperidine Nitrogen | N-alkylation, N-acylation, reductive amination | Reaction with alkyl halides, coupling with acid chlorides |

| Aryl Group (C6) | Cross-coupling, electrophilic aromatic substitution | Suzuki or Buchwald-Hartwig coupling, nitration, halogenation |

| Chiral Centers (C2, C6) | Stereochemical control in subsequent reactions | Diastereoselective additions, asymmetric catalysis |

Chiral Piperidine Scaffolds in Asymmetric Catalysis

Chiral cyclic amino acids and their derivatives have emerged as powerful organocatalysts, with L-proline being the most prominent example. The six-membered ring homolog, pipecolic acid, has also demonstrated utility as a catalyst in asymmetric transformations. nih.govacs.org (S)-pipecolic acid has been successfully employed as a catalyst for direct asymmetric Mannich reactions, providing access to both syn- and anti-products with high enantioselectivities (typically >98% ee). nih.gov

The catalytic cycle is believed to proceed through the formation of a chiral enamine intermediate, similar to proline catalysis. However, computational studies have shown that the energy difference between the transition states leading to the syn- and anti-products is smaller for pipecolic acid compared to proline. nih.govacs.org This results in lower diastereoselectivity but provides access to the anti-diastereomer, which is often disfavored in proline-catalyzed reactions. nih.gov

The introduction of a p-tolyl substituent at the C6 position of the piperidine ring would be expected to significantly influence its catalytic properties. The bulky aryl group would create a more defined chiral pocket around the active catalytic site, potentially leading to:

Enhanced Enantioselectivity: By providing greater steric hindrance on one face of the enamine intermediate.

Modified Diastereoselectivity: The steric and electronic properties of the tolyl group could alter the relative energies of the competing transition states, potentially favoring one diastereomer over the other.

Broader Substrate Scope: The non-polar nature of the tolyl group might improve solubility and interactions with less polar substrates.

Design of Conformationally Constrained Molecules

Imposing conformational constraints on flexible molecules is a powerful strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, and increase receptor selectivity. nih.gov The rigid six-membered ring of piperidine makes this compound an excellent scaffold for inducing specific secondary structures and restricting rotational freedom in peptides and other small molecules. beilstein-journals.org

Like its five-membered analog proline, pipecolic acid is known for its ability to induce turns in peptide chains. beilstein-journals.org Computational and experimental studies have shown that the piperidine ring preferentially adopts a stable chair conformation. nih.gov The substituents at the C2 (carboxyl) and C6 (p-tolyl) positions can exist in either axial or equatorial orientations, with a strong preference dictated by steric factors. When the piperidine nitrogen is acylated, as in a peptide bond, pseudoallylic strain can force substituents at the adjacent C2 and C6 positions into an axial orientation to minimize steric clashes. nih.gov This effect locks the substituent into a defined spatial orientation, which can be exploited to present a key pharmacophore to its biological target more effectively. nih.gov

The incorporation of this compound into a peptide chain would therefore be expected to:

Restrict backbone dihedral angles (phi and psi).

Favor a specific ring pucker (chair conformation).

Orient the p-tolyl group in a defined vector, allowing for specific hydrophobic or pi-stacking interactions with a receptor.

Role in the Synthesis of Non-Peptide Small Molecules and Peptidomimetics

The structural rigidity and chemical functionality of this compound make it an ideal building block for both non-peptide small molecules and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties.

Non-Peptide Small Molecules: The pipecolic acid scaffold has been successfully used to develop small-molecule inhibitors for various biological targets. For example, derivatives of pipecolic acid have been synthesized and tested as inhibitors of the Macrophage Infectivity Potentiator (MIP) protein from Legionella pneumophila, a key virulence factor. researchgate.net The synthesis of these inhibitors often involves the modification of the piperidine nitrogen and the carboxylic acid, transforming the amino acid scaffold into a diverse range of drug-like molecules. researchgate.net The p-tolyl group in this compound provides an additional vector for modification, enabling the exploration of structure-activity relationships in targeted drug discovery programs.

Peptidomimetics: Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor oral bioavailability and rapid degradation by proteases. Replacing a natural amino acid with a non-proteinogenic one like this compound is a common strategy to achieve this. beilstein-journals.org It serves as a superior proline mimic, offering a larger, more rigid scaffold that can influence the local conformation of the peptide backbone. nih.gov The substitution of proline with a pipecolic acid derivative can impact the cis/trans isomerization of the preceding amide bond, a critical factor in peptide structure and function. researchgate.net

| Feature | Proline | This compound | Advantage as Peptidomimetic |

| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) | More rigid scaffold, different turn geometry. beilstein-journals.org |

| Conformation | Envelope/Twist | Chair | More defined and stable low-energy conformation. nih.gov |

| Substituents | None | C6 p-tolyl group | Introduces significant steric bulk and a hydrophobic surface for enhanced receptor interactions. |

| Metabolic Stability | Susceptible to cleavage | Potentially increased resistance to proteases due to steric hindrance. beilstein-journals.org |

By replacing a proline residue with this compound, medicinal chemists can design peptides with enhanced stability and a more defined three-dimensional structure, leading to improved affinity and selectivity for their biological targets.

Analytical Methodologies for Process Monitoring and Characterization

Real-Time Reaction Monitoring using Mass Spectrometry

Mass spectrometry (MS) serves as a powerful tool for real-time or near-real-time monitoring of chemical reactions, providing molecular weight and structural information on reactants, intermediates, and products directly from the reaction mixture, often with minimal sample preparation. nih.govresearchgate.net This capability is crucial for optimizing reaction conditions, understanding reaction kinetics, and identifying transient intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, thermally labile molecules like carboxylic acids. ekb.eg In the context of 6-p-tolylpiperidine-2-carboxylic acid, ESI-MS can be used to track the progress of its synthesis by monitoring the consumption of reactants and the formation of the product ion.

Typically, in negative ion mode, the carboxylic acid is detected as the deprotonated molecule [M-H]⁻. However, issues such as ion suppression can arise, particularly when using mobile phase additives or when co-eluting impurities are present. researchgate.net For enhanced sensitivity, especially in positive ion mode, derivatization strategies may be employed. Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly improve detection limits. nih.govnih.gov For instance, a study on various carboxylic acids demonstrated that derivatization with tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) propylamine (B44156) enhanced detection in positive ion mode LC/ESI-MS/MS. nih.gov Another approach involves the use of specialized pyridinium (B92312) reagents designed to increase ESI efficiency for both mono- and poly-carboxylic acids. nih.govnih.gov

Recent methods have also utilized the formation of sodium adducts for real-time identification of carboxylic acids in complex mixtures. The detection of [M+Na]⁺ and characteristic [M–H+2Na]⁺ adducts in positive ionization mode can confirm the presence of a carboxylic acid functional group. nih.gov

Table 1: Potential ESI-MS Ions for Monitoring this compound

| Ionization Mode | Potential Ion Adduct | Description |

|---|---|---|

| Negative | [M-H]⁻ | Deprotonated parent molecule. |

| Positive | [M+H]⁺ | Protonated parent molecule. |

| Positive | [M+Na]⁺ | Sodium adduct of the parent molecule. nih.gov |

| Positive | [M-H+2Na]⁺ | Sodium adduct after sodium-hydrogen exchange, characteristic for carboxylic acids. nih.gov |

Ambient ionization techniques allow for the direct analysis of samples in their native state, outside the vacuum of the mass spectrometer, making them ideal for rapid and high-throughput reaction monitoring. researchgate.netnih.gov These methods eliminate the need for sample preparation and chromatographic separation, providing immediate feedback on the reaction status. nih.govresearchgate.net

Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) are prominent examples. nih.gov In a typical application, a small aliquot of the reaction mixture can be deposited onto a surface and analyzed directly.

DESI uses a charged solvent spray to desorb and ionize analytes from a surface. ekb.eg

DART utilizes a stream of heated, metastable gas (like helium) to desorb and ionize molecules. nih.gov

These methods can capture short-lived intermediates and provide insights into reaction dynamics that might be missed with offline analysis. nih.gov While specific applications to this compound are not detailed in the literature, the principles of ambient MS are broadly applicable to monitoring the synthesis of organic molecules, including cyclic amines and carboxylic acids. nih.govcopernicus.org

Advanced Spectroscopic Techniques for Characterization Beyond Routine

Beyond confirming molecular weight, a comprehensive structural characterization of this compound requires advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for elucidating the molecule's precise atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In ¹H NMR, the aromatic protons of the tolyl group would appear in the aromatic region (~7-8 ppm), while the protons on the piperidine (B6355638) ring would appear at higher field strengths, with their chemical shifts and coupling patterns revealing their stereochemical relationships. researchgate.net Protons adjacent to the nitrogen and the carboxylic acid group would be shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum would be characterized by:

A broad O-H stretching band for the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region.

A strong C=O (carbonyl) stretching absorption for the carboxylic acid, expected around 1700-1725 cm⁻¹. libretexts.orgpressbooks.pubresearchgate.net

N-H stretching for the secondary amine of the piperidine ring, usually around 3300-3500 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹³C NMR | Carboxyl Carbon (C=O) | ~160 - 185 ppm oregonstate.eduprinceton.edu |

| ¹H NMR | Carboxyl Proton (OH) | ~10 - 13 ppm princeton.edu |

| ¹H NMR | Aromatic Protons (Tolyl) | ~7.0 - 8.0 ppm |

| FT-IR | Carbonyl Stretch (C=O) | ~1700 - 1725 cm⁻¹ researchgate.net |

| FT-IR | Hydroxyl Stretch (O-H) | ~2500 - 3300 cm⁻¹ (broad) |

Chromatographic Methods for Purity and Enantiomeric Excess Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical purity and enantiomeric excess (e.e.) of this compound. Since the molecule contains two chiral centers (at C2 and C6 of the piperidine ring), separating the enantiomers is critical for its characterization and potential application.

Chiral HPLC is the method of choice for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For aryl-substituted piperidines and chiral carboxylic acids, polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel columns) are often effective. whiterose.ac.uknih.gov

A study on a similar compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, successfully achieved enantiomeric separation on a Chiralpak IA column with a mobile phase of n-hexane and ethanol. nih.gov For this compound, a similar normal-phase method or a reversed-phase method on a suitable CSP could be developed. The method would be validated for parameters like specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its accuracy and reliability for determining enantiomeric purity. nih.gov In some cases, derivatization of the carboxylic acid or the amine can be performed to facilitate separation on a non-chiral column by forming diastereomers. nih.gov

Purity analysis is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com A UV detector is commonly used for detection, leveraging the chromophore of the p-tolyl group.

Table 3: Illustrative HPLC Method Parameters for Chiral Analysis

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Column | Chiralpak IA or similar polysaccharide-based CSP | Proven effectiveness for separating enantiomers of piperidine derivatives and chiral acids. nih.gov |

| Mobile Phase | n-Hexane / Ethanol (e.g., 70:30 v/v) | Common mobile phase for normal-phase chiral separations. nih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. nih.gov |

| Temperature | 30°C | Column temperature can affect resolution and is often controlled. nih.gov |

| Detection | UV at 225 nm or other suitable wavelength | Wavelength selected based on the UV absorbance of the tolyl group. nih.gov |

Future Research Directions and Unexplored Avenues for 6 P Tolylpiperidine 2 Carboxylic Acid Research

Development of Novel and Highly Efficient Asymmetric Synthetic Routes

The creation of enantiomerically pure piperidines is a central challenge in medicinal chemistry due to their prevalence in bioactive compounds. nih.gov Future research will focus on developing novel asymmetric syntheses of 6-P-Tolylpiperidine-2-carboxylic acid that offer higher efficiency and stereoselectivity. One promising avenue is the use of chemo-enzymatic methods, which combine the selectivity of biocatalysts with the practicality of chemical synthesis. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade could be adapted for the stereoselective synthesis of substituted piperidines. nih.gov

Another area of intense investigation is the development of new catalytic systems. Rhodium-catalyzed asymmetric reductive Heck reactions have shown promise for the synthesis of enantioenriched 3-substituted piperidines from pyridines and could potentially be adapted for 6-substituted analogs. nih.gov Furthermore, the use of chiral auxiliaries, such as D-arabinopyranosylamine, in domino Mannich-Michael reactions can provide high diastereoselectivity in the formation of piperidinone intermediates, which can then be converted to the desired carboxylic acid. cdnsciencepub.com The development of novel organocatalysts also presents a significant opportunity for creating efficient and metal-free synthetic routes.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Chemo-enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis. nih.gov | High stereoselectivity, mild reaction conditions. nih.gov |

| Exocyclic Chirality Induction | Use of a chiral amine to induce stereochemistry. | High enantiomeric excess (>95% ee). |

| Biocatalytic Cascades | Multi-enzyme one-pot reactions. researchgate.netnih.gov | High conversion, enantiomeric excess, and diastereomeric excess. researchgate.net |

| Rh-catalyzed Asymmetric Carbometalation | Cross-coupling of boronic acids with dihydropyridines. nih.gov | Broad functional group tolerance, scalable. nih.gov |

| Chiral Auxiliary-Mediated Domino Reactions | Use of carbohydrates to control stereochemistry. cdnsciencepub.com | High diastereoselectivity. cdnsciencepub.com |

| Pd(II)-Catalyzed 1,3-Chirality Transfer | Cyclization of N-protected zeta-amino allylic alcohols. researchgate.net | High stereoselectivity. researchgate.net |

Advancements in Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly focused on developing environmentally friendly manufacturing processes. unibo.it Future research on the synthesis of this compound will prioritize green and sustainable methodologies. This includes the use of biocatalysis, which employs enzymes that operate under mild, aqueous conditions, thereby reducing the need for harsh reagents and organic solvents. nih.govresearchgate.net The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, further enhances the sustainability of the process. researchgate.netnih.gov

Another key aspect of green chemistry is the use of renewable starting materials. Research into synthesizing piperidine (B6355638) derivatives from bio-renewable sources, such as 2,5-bis(aminomethyl)furan, is a promising area. rsc.org Additionally, the development of synthetic routes that minimize the use of protecting groups and reduce the number of synthetic steps will contribute to a more sustainable process. The replacement of hazardous reagents, such as piperidine in solid-phase peptide synthesis, with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) is also a relevant trend. rsc.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

ML models can be employed for various tasks, including:

Predictive Modeling: Forecasting the enantioselectivity and yield of asymmetric reactions under different conditions. chiralpedia.comchiralpedia.com

Automated Synthesis Planning: Designing synthetic pathways from commercially available starting materials. nih.gov

Reaction Optimization: Identifying the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity. beilstein-journals.orgresearchgate.net

Exploration of New Derivatization Pathways and Functionalization Strategies